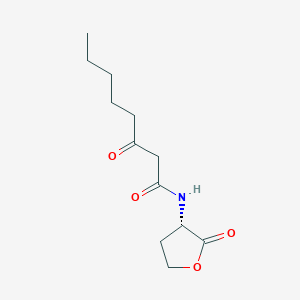

N-3-Oxo-octanoyl-L-homoserine lactone

Beschreibung

involved in conjugation and tra gene regulation in Agrobacterium tumefaciens; structure in first source

Eigenschaften

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163802 |

Source

|

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147795-39-9 |

Source

|

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Role of N-3-Oxo-octanoyl-L-homoserine lactone in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its intrinsic antibiotic resistance and its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. The bacterium's virulence is not a product of isolated cellular actions but rather a coordinated assault orchestrated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this intricate network lies a family of signaling molecules, the N-acyl-homoserine lactones (AHLs). While the roles of N-3-oxo-dodecanoyl-L-homoserine lactone (3OC12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) as the primary autoinducers for the las and rhl QS systems, respectively, are well-established, the function of other endogenously produced AHLs, such as N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL), remains a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of 3OC8-HSL's role in P. aeruginosa, focusing on its synthesis, its interaction with the known QS receptors, and its influence on virulence factor production and biofilm formation.

The Synthesis and Detection of 3OC8-HSL

P. aeruginosa is known to produce a variety of AHL molecules. The synthesis of these signal molecules is primarily attributed to the LuxI-type synthases, LasI and RhlI. While LasI is principally responsible for the production of 3OC12-HSL and RhlI for C4-HSL, these enzymes have been shown to synthesize a broader spectrum of AHLs, including 3OC8-HSL[1]. The production of 3OC8-HSL, along with other AHLs, can be detected and quantified in bacterial culture supernatants.

Table 1: Quantitative Analysis of Quorum-Sensing Molecules in P. aeruginosa Monoculture

| Growth Phase | 3-o-C8-HSL (ng/mL) | 3-o-C12-HSL (ng/mL) | C4-HSL (ng/mL) | C6-HSL (ng/mL) | HHQ (ng/mL) | PQS (ng/mL) |

| Bacterial aggregation | High | High | High | Present | Present | Present |

| Stationary phase (biofilm) | High | High | High | Present | Present | Present |

Data adapted from a study on P. aeruginosa monocultures, indicating the presence and relative abundance of various QS molecules during different growth phases.[2]

The Signaling Pathway: Cross-Talk and Regulatory Influence

The canonical model of quorum sensing in P. aeruginosa describes a hierarchical cascade where the las system, activated by 3OC12-HSL binding to the LasR receptor, positively regulates the rhl system. The rhl system, in turn, is activated by the binding of C4-HSL to the RhlR receptor. Emerging evidence suggests that 3OC8-HSL, as a "non-cognate" AHL, can also interact with these established receptors, indicating a significant level of cross-talk within the QS network.

Studies have demonstrated that 3OC8-HSL exhibits binding affinity for both LasR and RhlR. This interaction suggests that 3OC8-HSL can modulate the activity of both the las and rhl regulons, potentially fine-tuning the expression of a wide array of virulence factors.

References

An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) is a key signaling molecule in bacterial quorum sensing, a sophisticated cell-to-cell communication system. This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies associated with 3-oxo-C8-HSL. The content is tailored for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and visual representations of the underlying biological and experimental processes.

The Seminal Discovery in Agrobacterium tumefaciens

The story of this compound is intrinsically linked to the study of the plant pathogen Agrobacterium tumefaciens. In the early 1990s, researchers investigating the conjugal transfer of the tumor-inducing (Ti) plasmid in this bacterium identified a regulatory system analogous to the LuxI/LuxR system in Vibrio fischeri. This led to the discovery of the traI and traR genes.[1][2]

Subsequent research focused on isolating the signaling molecule responsible for activating the TraR protein. This "conjugation factor" was purified and its structure was elucidated as N-(3-oxooctanoyl)-L-homoserine lactone.[1][2] The TraI protein was identified as the synthase responsible for producing 3-oxo-C8-HSL.[1][2] This discovery was pivotal as it established a new paradigm of quorum sensing in a well-studied model organism and opened up new avenues for understanding bacterial communication and its role in pathogenesis.

The TraI/TraR Quorum Sensing Circuit in Agrobacterium tumefaciens

The TraI/TraR system is a cornerstone of quorum sensing in A. tumefaciens, regulating the transfer of the Ti plasmid. The mechanism is as follows:

-

Synthesis: At low cell densities, the TraI synthase produces a basal level of 3-oxo-C8-HSL.

-

Accumulation: As the bacterial population grows, the concentration of 3-oxo-C8-HSL in the environment increases.

-

Binding and Activation: Once a threshold concentration is reached, 3-oxo-C8-HSL diffuses into the bacterial cells and binds to the cytoplasmic transcriptional regulator, TraR. This binding induces a conformational change in TraR, leading to its dimerization and activation.

-

Transcriptional Regulation: The activated TraR-3-oxo-C8-HSL complex binds to specific DNA sequences, known as tra boxes, in the promoter regions of target genes, thereby activating their transcription.

-

Positive Feedback: One of the key genes activated by the TraR-3-oxo-C8-HSL complex is traI itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.

-

Negative Regulation: The system is also tightly regulated by the anti-activator protein TraM, which binds to the TraR-3-oxo-C8-HSL complex and prevents it from binding to DNA, thus providing a mechanism for downregulating the response.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Organism/System | Reference |

| TraR Activation | |||

| Detectable Activation | ~3.0 nM | A. tumefaciens reporter strain | [1][2] |

| Significant Activation | ~25 nM | A. tumefaciens reporter strain | |

| Biological Effects | |||

| Enhanced Exopolysaccharide Production | 0.22 µM (Exogenous) | A. tumefaciens F2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound.

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acyl-homoserine lactones.

Materials:

-

Octanoyl chloride

-

Meldrum's acid

-

Dichloromethane (DCM)

-

L-Homoserine lactone hydrobromide

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)

-

Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

-

Synthesis of 3-Oxooctanoyl Meldrum's Acid:

-

Dissolve Meldrum's acid in anhydrous DCM.

-

Add pyridine and cool the mixture to 0°C.

-

Slowly add octanoyl chloride and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with dilute HCl and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

-

Methanolysis to form Methyl 3-oxooctanoate:

-

Dissolve the crude product from step 1 in methanol.

-

Reflux the solution for 4-6 hours.

-

Remove the methanol under reduced pressure.

-

Purify the resulting methyl 3-oxooctanoate by silica (B1680970) gel chromatography.

-

-

Saponification to 3-Oxooctanoic Acid:

-

Dissolve the purified methyl 3-oxooctanoate in a mixture of methanol and water.

-

Add an equimolar amount of lithium hydroxide (B78521) or sodium hydroxide.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with dilute HCl and extract the 3-oxooctanoic acid with ethyl acetate (B1210297).

-

Dry the organic layer and evaporate the solvent.

-

-

Amide Coupling to form this compound:

-

Dissolve 3-oxooctanoic acid, L-homoserine lactone hydrobromide, and a coupling agent (DCC or EDC) and an activator (DMAP or NHS) in anhydrous DCM.

-

Stir the reaction at room temperature overnight.

-

Filter to remove the urea (B33335) byproduct (if using DCC).

-

Wash the filtrate with dilute acid, sodium bicarbonate solution, and brine.

-

Dry the organic layer and purify the final product by silica gel chromatography.

-

Protocol 2: Extraction and Quantification of 3-oxo-C8-HSL from Bacterial Culture

This protocol outlines a standard method for extracting and quantifying 3-oxo-C8-HSL from bacterial supernatants.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Anhydrous sodium sulfate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

3-oxo-C8-HSL standard

-

High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS)

-

C18 reversed-phase column

Procedure:

-

Extraction:

-

Centrifuge the bacterial culture to pellet the cells.

-

Transfer the supernatant to a new tube and acidify to pH 3-4 with formic acid.

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously and allow the phases to separate.

-

Collect the upper organic phase. Repeat the extraction twice.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

-

Sample Preparation for HPLC-MS:

-

Reconstitute the dried extract in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

HPLC-MS Analysis:

-

Inject the sample onto a C18 reversed-phase column.

-

Perform a gradient elution using mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

-

Set the mass spectrometer to operate in positive ion mode and monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C8-HSL and its characteristic fragment ions.

-

Quantify the amount of 3-oxo-C8-HSL in the sample by comparing its peak area to a standard curve generated with known concentrations of the 3-oxo-C8-HSL standard.

-

Protocol 3: TraR-based lacZ Reporter Bioassay

This bioassay utilizes a reporter strain of A. tumefaciens that lacks a functional traI gene but contains a lacZ gene fused to a TraR-dependent promoter.

Materials:

-

A. tumefaciens reporter strain (e.g., NTL4(pZLR4))

-

Appropriate growth medium (e.g., AT medium)

-

3-oxo-C8-HSL standards

-

Test samples

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Z buffer

-

Sodium carbonate

-

Spectrophotometer

Procedure:

-

Culture Preparation:

-

Grow the reporter strain overnight in the appropriate medium.

-

Subculture the bacteria into fresh medium and grow to early to mid-exponential phase.

-

-

Assay Setup:

-

In a 96-well plate or in individual tubes, add a defined volume of the reporter culture.

-

Add serial dilutions of the 3-oxo-C8-HSL standards and the test samples. Include a negative control (medium only).

-

Incubate the cultures for a set period (e.g., 4-6 hours) at the optimal growth temperature with shaking.

-

-

β-Galactosidase Assay:

-

Measure the optical density (OD600) of the cultures.

-

Lyse the cells (e.g., using chloroform (B151607) and SDS).

-

Add Z buffer and ONPG to each sample.

-

Incubate at a constant temperature (e.g., 28°C) until a yellow color develops.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance at 420 nm.

-

Calculate the β-galactosidase activity in Miller units.

-

-

Data Analysis:

-

Plot the Miller units against the concentration of the 3-oxo-C8-HSL standards to generate a dose-response curve.

-

Determine the concentration of 3-oxo-C8-HSL in the test samples by interpolating their activity on the standard curve.

-

Conclusion

The discovery of this compound and the elucidation of the TraI/TraR quorum-sensing system in Agrobacterium tumefaciens have been instrumental in our understanding of bacterial communication. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers investigating this signaling molecule and its broader implications in microbiology, drug development, and plant-pathogen interactions. The continued study of 3-oxo-C8-HSL and its regulatory network will undoubtedly uncover further intricacies of bacterial social behavior and offer new targets for antimicrobial strategies.

References

- 1. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

N-3-Oxo-octanoyl-L-homoserine lactone: A Technical Guide to a Key Quorum Sensing Autoinducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a crucial signaling molecule in the intricate communication system of many Gram-negative bacteria, a process known as quorum sensing (QS).[1][2] This system allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3] 3OC8-HSL, a member of the N-acyl-homoserine lactone (AHL) family, acts as an autoinducer, diffusing out of bacterial cells and, upon reaching a threshold concentration, binding to cognate intracellular receptors to trigger a cascade of gene expression.[3][4] Understanding the biosynthesis, signaling pathways, and biological effects of 3OC8-HSL is paramount for developing novel strategies to combat bacterial infections and manipulate microbial communities. This technical guide provides an in-depth overview of 3OC8-HSL, including its chemical properties, biosynthetic pathway, signaling mechanisms, and detailed experimental protocols for its study.

Chemical and Physical Properties

This compound is characterized by a homoserine lactone ring attached to an eight-carbon acyl chain with an oxo group at the third carbon position. These structural features are critical for its specific recognition by and binding to its cognate receptor proteins.[3]

| Property | Value | Reference |

| Alternate Names | 3-oxo-C8-HSL, N-β-oxo-octanoyl-L-Homoserine lactone | [5] |

| CAS Number | 147795-39-9 | [5] |

| Molecular Formula | C₁₂H₁₉NO₄ | [5] |

| Molecular Weight | 241.3 g/mol | [5] |

| Appearance | White solid | [6] |

| Purity | ≥97% (HPLC) | [6] |

| Solubility | Chloroform (50 mg/ml), DMF (30 mg/ml), DMSO (30 mg/ml) | [3][6] |

Biosynthesis and Signaling Pathway

The synthesis of 3OC8-HSL is catalyzed by LuxI-type synthases. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP), in this case, 3-oxooctanoyl-ACP, from the fatty acid biosynthesis pathway.[4]

Once synthesized, 3OC8-HSL diffuses across the bacterial cell membrane. As the bacterial population density increases, the extracellular concentration of 3OC8-HSL rises. Upon reaching a critical threshold, it diffuses back into the cells and binds to a cognate LuxR-type transcriptional regulator protein, such as TraR in Agrobacterium tumefaciens.[3][4] This binding induces a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, thereby activating or repressing the transcription of target genes.[3]

Biosynthesis and signaling pathway of this compound.

Quantitative Data

The biological activity of 3OC8-HSL is concentration-dependent. The following table summarizes key quantitative data related to its activity.

| Parameter | Organism/System | Value | Reference |

| Activation Concentration (PtraI-lacZ fusion) | Agrobacterium tumefaciens | Detectable at 3.0 nM | [4] |

| Dissociation Constant (Kd) for CarR receptor | Erwinia carotovora | ~0.5 µM | [7] |

| Concentration for Plant Resistance Priming | Arabidopsis thaliana | 10 µM | [8] |

Experimental Protocols

Detection and Quantification of 3OC8-HSL by Thin-Layer Chromatography (TLC)

This protocol provides a method for the detection and semi-quantitative analysis of 3OC8-HSL from bacterial culture supernatants using an Agrobacterium tumefaciens bioreporter.[9]

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) (acidified)

-

C18 reverse-phase TLC plates

-

Agrobacterium tumefaciens reporter strain (e.g., carrying a traG-lacZ fusion)

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution

-

Synthetic 3OC8-HSL standard

-

Developing solvent (e.g., 60% methanol (B129727) in water)

Procedure:

-

Extraction: Extract the bacterial culture supernatant twice with an equal volume of acidified ethyl acetate. Pool the organic phases and evaporate to dryness.

-

Sample Preparation: Resuspend the dried extract in a small, known volume of ethyl acetate.

-

TLC Plate Spotting: Spot a small volume (1-5 µL) of the concentrated extract and a series of synthetic 3OC8-HSL standards onto the origin of a C18 reverse-phase TLC plate.

-

Chromatography: Develop the chromatogram in a sealed tank containing the developing solvent until the solvent front reaches near the top of the plate.

-

Drying: Air-dry the TLC plate completely.

-

Bioassay: Overlay the TLC plate with a thin layer of agar (B569324) seeded with the A. tumefaciens reporter strain and containing X-Gal.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 28-30°C) overnight.

-

Visualization: The presence of 3OC8-HSL will be indicated by blue spots, resulting from the β-galactosidase activity of the reporter strain. The concentration can be estimated by comparing the spot intensity to that of the standards.[9]

Workflow for TLC-based detection of 3OC8-HSL.

Quantification of 3OC8-HSL using a Whole-Cell Bioreporter Assay

This protocol describes a liquid culture-based bioassay for the quantification of 3OC8-HSL using a bioluminescent or fluorescent reporter strain.[10][11]

Materials:

-

Bacterial culture supernatant (filter-sterilized)

-

Reporter strain (e.g., E. coli carrying a LuxR-based biosensor plasmid)

-

Growth medium for the reporter strain

-

Synthetic 3OC8-HSL standard

-

Microplate reader (for luminescence or fluorescence)

-

96-well microplates

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the synthetic 3OC8-HSL standard in the growth medium.

-

Reporter Strain Culture: Grow the reporter strain to the early exponential phase and then dilute it to a standardized optical density (e.g., OD₆₀₀ of 0.1).

-

Assay Setup: In a 96-well microplate, add the diluted reporter strain culture to wells containing either the prepared standards or the filter-sterilized bacterial culture supernatants. Include a negative control with only the reporter strain and medium.

-

Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a defined period (e.g., 4-6 hours).

-

Measurement: Measure the luminescence or fluorescence using a microplate reader.

-

Data Analysis: Subtract the background signal (negative control) from all readings. Plot the signal intensity of the standards against their concentrations to generate a standard curve. Use this curve to determine the concentration of 3OC8-HSL in the unknown samples.[10]

Conclusion

This compound is a central player in bacterial quorum sensing, regulating a wide array of physiological processes. A thorough understanding of its biochemistry, signaling, and biological effects is essential for the development of novel anti-virulence therapies that target bacterial communication. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of 3OC8-HSL and explore strategies to modulate its activity.

References

- 1. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 2. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-(3-Oxooctanoyl)-L-homoserine lactone - CAS-Number 147795-39-9 - Order from Chemodex [chemodex.com]

- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of N-3-Oxo-octanoyl-L-homoserine lactone: A Technical Guide for Researchers

Abstract

N-3-Oxo-octanoyl-L-homoserine lactone (3-oxo-C8-HSL) is a key signaling molecule in the quorum-sensing (QS) system of numerous Gram-negative bacteria, most notably the plant pathogen Agrobacterium tumefaciens. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C8-HSL plays a pivotal role in regulating gene expression in a cell-density-dependent manner. This regulation governs critical processes such as virulence, biofilm formation, and the conjugal transfer of Ti plasmids, making its biosynthetic pathway a prime target for the development of novel anti-infective and anti-virulence therapies.[1] This in-depth technical guide provides a comprehensive overview of the biosynthesis of 3-oxo-C8-HSL, detailing the enzymatic pathway, presenting available quantitative data, outlining relevant experimental protocols, and providing visualizations of the core processes to support research and development in this field.

Core Biosynthesis Pathway

The synthesis of 3-oxo-C8-HSL is catalyzed by the enzyme N-acyl-homoserine lactone synthase, encoded by the traI gene in Agrobacterium tumefaciens.[2] This enzyme belongs to the LuxI family of proteins. The biosynthesis is an amidation reaction that utilizes two primary substrates:

-

S-adenosyl-L-methionine (SAM): This molecule provides the homoserine lactone ring.

-

3-Oxooctanoyl-Acyl Carrier Protein (3-oxooctanoyl-ACP): This molecule, a product of the fatty acid biosynthesis pathway, provides the 8-carbon acyl chain.

The TraI synthase facilitates the formation of an amide bond between these two substrates, which is followed by lactonization of the intermediate, resulting in the production of 3-oxo-C8-HSL and 5'-methylthioadenosine (MTA) as a byproduct.

Data Presentation: Enzyme Kinetics

| Enzyme | Substrate | Km (µM) | kcat (min-1) |

| RhlI (Homolog) | Butyryl-ACP | 1.5 | 13 |

| RhlI (Homolog) | S-adenosylmethionine | 4.5 | 13 |

Data adapted from Parsek et al., 1999. Kinetic values are for the RhlI synthase from Pseudomonas aeruginosa.

Precursor Biosynthesis: The Fatty Acid Synthesis (FAS) Pathway

The acyl chain donor for 3-oxo-C8-HSL synthesis, 3-oxooctanoyl-ACP, is an intermediate in the bacterial Type II fatty acid synthesis (FAS) pathway. This pathway involves a series of enzymatic reactions that build up the fatty acid chain two carbons at a time. The key enzymes and steps leading to the formation of 3-oxooctanoyl-ACP are outlined below.

| Step | Enzyme | Reaction |

| 1 | Acetyl-CoA carboxylase (ACC) | Carboxylation of acetyl-CoA to form malonyl-CoA. |

| 2 | Malonyl-CoA:ACP transacylase (FabD) | Transfer of the malonyl group from CoA to ACP to form malonyl-ACP. |

| 3 | β-ketoacyl-ACP synthase III (FabH) | Condensation of acetyl-CoA and malonyl-ACP to form acetoacetyl-ACP. |

| 4 | β-ketoacyl-ACP reductase (FabG) | Reduction of acetoacetyl-ACP to 3-hydroxybutyryl-ACP. |

| 5 | 3-hydroxyacyl-ACP dehydratase (FabZ) | Dehydration of 3-hydroxybutyryl-ACP to crotonyl-ACP. |

| 6 | Enoyl-ACP reductase (FabI) | Reduction of crotonyl-ACP to butyryl-ACP. |

| 7 | β-ketoacyl-ACP synthase I/II (FabB/F) | Condensation of butyryl-ACP with malonyl-ACP to form 3-oxohexanoyl-ACP. |

| 8 | Elongation Cycles | Repetitive cycles of reduction, dehydration, and reduction, with the addition of a malonyl-ACP in each cycle, to extend the acyl chain to 3-oxooctanoyl-ACP. |

Downstream Signaling Pathway

Once synthesized, 3-oxo-C8-HSL diffuses out of the bacterial cell. As the bacterial population density increases, the extracellular concentration of 3-oxo-C8-HSL rises. Upon reaching a threshold concentration, it diffuses back into the cells and binds to its cognate transcriptional regulator, TraR. The TraR/3-oxo-C8-HSL complex then dimerizes and binds to specific DNA sequences known as tra boxes in the promoter regions of target genes, thereby activating their transcription.[1]

Transcriptome analyses have identified a range of genes regulated by the TraR/3-oxo-C8-HSL complex in Agrobacterium tumefaciens. These primarily include the tra and trb operons, which encode the machinery for the conjugal transfer of the Ti plasmid.[3] Additionally, other genes involved in virulence and metabolism are also part of the TraR regulon.

Experimental Protocols

Purification of Recombinant His-tagged TraI Synthase

This protocol describes the expression and purification of a His-tagged TraI protein from Escherichia coli.

Materials:

-

E. coli BL21(DE3) strain harboring an expression plasmid for His-tagged TraI

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA Agarose (B213101) resin

-

Chromatography column

Procedure:

-

Expression: Inoculate a 1 L culture of LB medium with the E. coli expression strain and grow at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet the cell debris.

-

Affinity Chromatography: Apply the cleared lysate to a pre-equilibrated Ni-NTA agarose column. Wash the column with 10 column volumes of Wash Buffer. Elute the His-tagged TraI protein with 5 column volumes of Elution Buffer.

-

Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the protein by SDS-PAGE.

In Vitro Enzymatic Synthesis of 3-oxo-C8-HSL

This protocol outlines the enzymatic synthesis of 3-oxo-C8-HSL using purified TraI.

Materials:

-

Purified His-tagged TraI synthase

-

S-adenosyl-L-methionine (SAM)

-

3-Oxooctanoyl-ACP (can be synthesized enzymatically or chemically)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Ethyl acetate (B1210297) (acidified with 0.1% formic acid)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µM SAM, 50 µM 3-oxooctanoyl-ACP, and 1-5 µM purified TraI synthase in Reaction Buffer to a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the synthesized 3-oxo-C8-HSL by adding an equal volume of acidified ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Drying: Carefully transfer the organic (upper) phase to a new tube and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Analysis: Resuspend the dried extract in a suitable solvent (e.g., acetonitrile) for analysis by LC-MS/MS.

LC-MS/MS Quantification of 3-oxo-C8-HSL from Bacterial Culture

This protocol provides a general workflow for the extraction and quantification of 3-oxo-C8-HSL from bacterial culture supernatants.

Materials:

-

Bacterial culture supernatant

-

Internal standard (e.g., 13C-labeled 3-oxo-C8-HSL)

-

Ethyl acetate (acidified with 0.1% formic acid)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Transfer the supernatant to a new tube.

-

Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

-

Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes. Centrifuge at high speed for 5 minutes to separate the phases.

-

Drying and Reconstitution: Transfer the organic phase to a clean tube and evaporate to dryness. Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid).

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect the parent and daughter ions for both 3-oxo-C8-HSL and the internal standard.

-

MRM Transition for 3-oxo-C8-HSL (example): Precursor ion (m/z) 242.1 → Product ion (m/z) 102.1.

-

-

Quantification: Create a standard curve using known concentrations of a 3-oxo-C8-HSL standard. Quantify the amount of 3-oxo-C8-HSL in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

Visualizations

Caption: Biosynthesis of this compound.

Caption: Quorum-sensing signaling pathway of 3-oxo-C8-HSL.

Caption: Experimental workflow for TraI purification and in vitro synthesis.

Conclusion

The biosynthesis of this compound is a fundamental process in the regulation of virulence and gene transfer in Agrobacterium tumefaciens and other Gram-negative bacteria. A thorough understanding of this pathway, including the kinetics of the enzymes involved and the downstream signaling cascades, is crucial for the development of novel antimicrobial strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for resistance. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important biosynthetic pathway and its role in bacterial pathogenesis.

References

- 1. The Quorum-sensing Protein TraR of Agrobacterium tumefaciens is Susceptible to Intrinsic and TraM-mediated Proteolytic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TraA, TraC and TraD autorepress two divergent quorum-regulated promoters near the transfer origin of the Ti plasmid of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Function of N-3-Oxo-octanoyl-L-homoserine lactone in Biofilm Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-3-oxo-octanoyl-L-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of several Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a crucial role in regulating gene expression in a cell-density-dependent manner. This regulation is fundamental to the coordination of various bacterial behaviors, most notably the formation and maturation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which contribute significantly to bacterial persistence and resistance to antimicrobial agents. Understanding the function of C8-HSL is therefore critical for developing novel anti-biofilm and anti-virulence therapeutics. This guide provides a comprehensive overview of the role of C8-HSL in biofilm formation, detailing the underlying signaling pathways, summarizing quantitative data, and providing established experimental protocols.

The C8-HSL Quorum Sensing Signaling Pathway

In many bacteria, the C8-HSL-mediated quorum sensing system is typified by a LuxI/LuxR-type circuit. A well-characterized example is the CepI/CepR system in Burkholderia cenocepacia, an opportunistic pathogen known for causing chronic infections, particularly in individuals with cystic fibrosis.[1][2]

Core Mechanism:

-

Synthesis: At low cell densities, the transcriptional regulator CepR is largely inactive. As the bacterial population grows, the concentration of C8-HSL, synthesized by the CepI synthase, increases.

-

Accumulation & Diffusion: C8-HSL is a small, diffusible molecule that moves across the bacterial membrane. As the cell population density increases, C8-HSL accumulates both inside and outside the cells.

-

Activation: Upon reaching a threshold concentration, C8-HSL binds to and activates the cytoplasmic receptor protein, CepR.

-

Transcriptional Regulation: The activated CepR:C8-HSL complex then functions as a transcriptional regulator, binding to specific DNA sequences (often called cep boxes) in the promoter regions of target genes. This binding modulates the expression of genes involved in biofilm maturation, virulence factor production (such as proteases and siderophores), and swarming motility.[1][2][3]

-

Positive Feedback Loop: One of the key genes activated by the CepR:C8-HSL complex is cepI itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal throughout the population.[3]

Studies on Burkholderia cepacia have shown that this quorum-sensing system is not essential for the initial attachment of cells to a surface but is critical for the subsequent maturation and development of the complex three-dimensional biofilm structure.[1][2]

Quantitative Data on C8-HSL and Biofilm Formation

The effect of this compound on biofilm-related processes is concentration-dependent. The following table summarizes key quantitative data from various studies. It is important to note that experimental conditions, bacterial strains, and measurement techniques can influence the observed effects.

| Bacterial Species | Parameter Measured | C8-HSL Concentration | Observed Effect | Reference(s) |

| Pseudomonas aeruginosa | Growth rate of biofilm-associated cells | > 10⁻⁷ g/L (~414 nM) | Increased growth rate of cells on an ultra-filtration membrane. | [4] |

| Pseudomonas aeruginosa | Planktonic cell growth | 10⁻¹¹ - 10⁻⁸ g/L (pM range) | No observable effect on cell growth in liquid culture. | [4] |

| Pseudomonas aeruginosa | Endogenous concentration in biofilm effluent | 0.1 ± 0.1 nM | Detected and quantified in the effluent of a flow cell biofilm model using GC-MS. | [5] |

| Agrobacterium tumefaciens | Activation of TraR transcriptional activator | Effective in µM range | Promotes the expression and activity of the TraR protein, which regulates plasmid conjugation. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of C8-HSL's effects on biofilm formation. The following sections provide protocols for key experiments.

Biofilm Quantification using Crystal Violet Staining

This method provides a quantitative measure of the total biofilm biomass adhered to a surface. It is a widely used, robust, and high-throughput assay.

Principle: Crystal violet (CV) is a basic dye that stains both live and dead cells as well as extracellular polymeric substances (EPS) within the biofilm matrix. The amount of dye retained by the biofilm is proportional to the total biomass. The bound dye is then solubilized and quantified by measuring its absorbance.

Detailed Protocol:

-

Prepare Bacterial Culture:

-

Inoculate a single colony of the desired bacterial strain into an appropriate liquid medium (e.g., TSB or LB broth).

-

Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.[7]

-

-

Inoculation and Biofilm Growth:

-

Dilute the overnight culture 1:100 in fresh, pre-warmed medium.[7]

-

Dispense 200 µL of the diluted culture into the wells of a 96-well, flat-bottomed, tissue-culture treated microtiter plate.[8]

-

To test the effect of C8-HSL, add the molecule to the growth medium at desired final concentrations. Include appropriate controls:

-

Negative Control: Medium only (no bacteria).

-

Vehicle Control: Bacteria with the solvent used to dissolve C8-HSL (e.g., DMSO).

-

Positive Control: Bacteria without C8-HSL.

-

-

Seal the plate with a gas-permeable film or lid and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).[7][8]

-

-

Washing:

-

Carefully discard the planktonic (non-adherent) culture from the wells by inverting the plate and flicking it sharply.[8]

-

Wash the wells gently two to three times by submerging the plate in a tub of distilled water or by adding 200 µL of PBS to each well and then discarding the liquid.[8][9]

-

After the final wash, remove excess liquid by blotting the plate on paper towels.[8]

-

-

Staining:

-

Washing:

-

Solubilization and Quantification:

-

Add 200 µL of a solubilizing agent (e.g., 30% acetic acid in water or 95% ethanol) to each well.[7][9]

-

Incubate for 10-15 minutes at room temperature, occasionally placing on a shaker to ensure the dye is fully dissolved.

-

Transfer 150 µL of the solubilized crystal violet solution to a new, clear, flat-bottom 96-well plate.[8]

-

Measure the absorbance at a wavelength between 550 and 595 nm (OD₅₉₀) using a microplate reader.[9]

-

Biofilm Visualization using Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful, non-invasive technique used to visualize the three-dimensional structure of hydrated biofilms.

Principle: CLSM uses a focused laser to excite fluorescent probes within a specific focal plane of the biofilm. Emitted light is collected through a pinhole aperture, which rejects out-of-focus light, allowing for the construction of sharp, high-resolution optical sections. By acquiring a series of these sections at different depths (a z-stack), a 3D reconstruction of the biofilm architecture can be generated.[10][11]

General Protocol:

-

Biofilm Growth: Grow biofilms on a CLSM-compatible surface, such as glass-bottom dishes or flow cells, under the desired experimental conditions (with and without C8-HSL).[12]

-

Staining: Gently wash the biofilm to remove planktonic cells and stain with appropriate fluorescent dyes. Common stains include:

-

SYTO 9 / Propidium Iodide (PI): To differentiate live (green fluorescence) and dead (red fluorescence) cells.

-

Fluorescent Lectins (e.g., ConA): To label specific polysaccharide components of the EPS matrix.

-

DAPI: To stain cellular DNA (blue fluorescence).

-

-

Imaging:

-

Mount the sample on the confocal microscope stage.

-

Acquire a series of z-stack images through the full thickness of the biofilm using appropriate laser lines and emission filters for the chosen fluorophores.[11]

-

-

Image Analysis:

-

Use specialized software (e.g., ImageJ with Biofilm plugins, COMSTAT) to reconstruct 3D images and quantify architectural parameters such as total biovolume, average thickness, surface coverage, and roughness.[10]

-

Conclusion and Future Directions

This compound is a vital signaling molecule that enables density-dependent coordination of bacterial behavior, particularly the maturation of biofilms. Its role in controlling the transition from initial attachment to a structured community makes the C8-HSL signaling pathway an attractive target for novel therapeutic interventions aimed at disrupting biofilms and reducing virulence. The development of antagonists that block the CepR receptor or inhibitors of the CepI synthase could prevent biofilm formation and potentially re-sensitize persistent bacteria to conventional antibiotics. Future research should focus on further elucidating the complete regulon controlled by C8-HSL in various pathogenic bacteria and screening for specific, non-toxic inhibitors of this critical signaling pathway.

References

- 1. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Regulation of ornibactin biosynthesis and N-acyl-L-homoserine lactone production by CepR in Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. static.igem.org [static.igem.org]

- 8. Crystal violet biomass assays [bio-protocol.org]

- 9. Crystal violet assay [bio-protocol.org]

- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 11. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Studying Biofilm Formation: Flow Cells and Confocal Laser Scanning Microscopy | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone and its Role in Bacterial Virulence

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a key signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, 3OC8-HSL plays a pivotal role in regulating gene expression in a cell-density-dependent manner. This coordinated gene expression is fundamental to the orchestration of virulence factor production, biofilm formation, and the overall pathogenicity of bacteria such as Agrobacterium tumefaciens and the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of 3OC8-HSL, detailing its core signaling pathways, summarizing quantitative data on its activity, and providing detailed experimental protocols for its study. A deeper understanding of the multifaceted impact of 3OC8-HSL is crucial for the development of novel anti-virulence and anti-biofilm therapeutic strategies.

Introduction

Quorum sensing is a sophisticated cell-to-cell communication process that enables bacteria to monitor their population density and collectively alter their gene expression.[1] This intricate communication system relies on the production, detection, and response to small signal molecules called autoinducers.[2] In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers.[2] These molecules share a common homoserine lactone ring but vary in the length and modification of their acyl side chain, which confers specificity to the signaling system.[3]

This compound (3OC8-HSL) is a well-characterized AHL that acts as a key regulator of virulence in several bacterial species. In Agrobacterium tumefaciens, it controls the conjugal transfer of the Ti plasmid by activating its cognate receptor, TraR.[3][4] In opportunistic pathogens like Pseudomonas aeruginosa, while N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) is the primary signal for the LasR receptor, other AHLs, including those with shorter acyl chains, can also interact with LuxR-type receptors and influence the overall QS network. The ability of 3OC8-HSL to modulate the expression of virulence factors and biofilm formation makes it a significant target for the development of novel antimicrobial therapies that aim to disarm pathogens rather than kill them, thereby reducing the selective pressure for antibiotic resistance.

Signaling Pathways

The Canonical LuxI/LuxR-type Signaling Pathway

The fundamental mechanism of 3OC8-HSL-mediated signaling involves a LuxI-type synthase and a LuxR-type transcriptional regulator.

-

Synthesis: A LuxI-type synthase, such as TraI in Agrobacterium tumefaciens, synthesizes 3OC8-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (acyl-ACP).

-

Diffusion and Accumulation: At low cell densities, 3OC8-HSL is produced at a basal level and diffuses freely across the bacterial membrane into the extracellular environment. As the bacterial population increases, the concentration of 3OC8-HSL accumulates.

-

Receptor Binding and Activation: Once a threshold concentration is reached, 3OC8-HSL diffuses back into the cytoplasm and binds to its cognate LuxR-type receptor, for example, TraR. This binding induces a conformational change in the receptor, leading to its dimerization and activation.

-

Transcriptional Regulation: The activated receptor-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription. This often includes a positive feedback loop where the complex upregulates the expression of the LuxI-type synthase, leading to a rapid amplification of the QS signal.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Value | Organism/Receptor | Notes |

| Binding Affinity (Kd) | ~3.0 nM | Agrobacterium tumefaciens / TraR | This value represents the concentration at which 3OC8-HSL detectably activates the TraR-regulated traI-lacZ fusion, indicating a high affinity of TraR for its ligand.[4][5] |

| Biological Activity | Concentration | Effect | Organism |

| Virulence Factor Production | 200 µM | Inhibition of elastase activity by approximately 44% in P. aeruginosa PAO1 (for an analog).[6] | Pseudomonas aeruginosa PAO1 |

| 200 µM | Reduction of pyocyanin (B1662382) production by approximately 19% in P. aeruginosa PAO1 (for an analog).[6] | Pseudomonas aeruginosa PAO1 | |

| Biofilm Formation | 50-400 µM | Dose-dependent inhibition of biofilm formation, with a decrease of nearly 35% at these concentrations (for an analog).[7] | Pseudomonas aeruginosa PAO1 |

| >200 µM | Inhibition of biofilm formation by more than 60% (for a potent analog).[7] | Pseudomonas aeruginosa PAO1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Chemical Synthesis and Purification of this compound

This protocol is adapted from a general method for the synthesis of N-3-oxo-acyl-homoserine lactones.

Materials:

-

Meldrum's acid

-

Pyridine

-

Hexanoyl chloride

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

L-Homoserine lactone hydrobromide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the β-keto ester:

-

Dissolve Meldrum's acid in DCM and cool to 0°C.

-

Add pyridine, followed by the dropwise addition of hexanoyl chloride.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with dilute HCl and extract with DCM.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Reflux the crude product in methanol for 4 hours to yield the methyl 3-oxooctanoate.

-

-

Amide Coupling:

-

To a solution of the methyl 3-oxooctanoate in DCM, add L-homoserine lactone hydrobromide, EDC, HOBt, and DIPEA.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[8] The purity can be confirmed by NMR and mass spectrometry.

-

Quantification of Virulence Factors

This protocol describes the quantification of pyocyanin from P. aeruginosa culture supernatants.[9][10]

Materials:

-

P. aeruginosa culture supernatant

-

0.2 M Hydrochloric acid (HCl)

Procedure:

-

Grow P. aeruginosa in a suitable medium (e.g., Pseudomonas Broth) to the desired growth phase.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

To 5 mL of the culture supernatant, add 3 mL of chloroform and mix vigorously by vortexing.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase, which will appear blue.

-

Carefully transfer the chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, which will turn pink to red.

-

Measure the absorbance of the upper aqueous layer at 520 nm.

-

Calculate the pyocyanin concentration (in µg/mL) by multiplying the OD520 by 17.072.[9]

This assay measures the activity of LasB elastase in P. aeruginosa culture supernatants.[11]

Materials:

-

P. aeruginosa culture supernatant

-

Elastin Congo Red (ECR)

-

Phosphate (B84403) buffer (pH 7.0)

Procedure:

-

Prepare cell-free culture supernatant as described for the pyocyanin assay.

-

Prepare a reaction mixture containing the culture supernatant and ECR in a phosphate buffer.

-

Incubate the mixture at 37°C for several hours (e.g., 20 hours).

-

Stop the reaction by placing the tubes on ice.

-

Centrifuge to pellet the un-degraded ECR.

-

Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

Biofilm Formation Assay (Crystal Violet Method)

This is a widely used method to quantify biofilm formation in microtiter plates.

Materials:

-

Bacterial culture

-

96-well microtiter plate

-

Growth medium

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal violet solution

-

95% Ethanol (B145695) or 30% Acetic acid

Procedure:

-

Grow a bacterial culture overnight and then dilute it in fresh growth medium.

-

Add the diluted culture to the wells of a 96-well plate containing different concentrations of 3OC8-HSL. Include appropriate controls (medium only, and bacteria without the compound).

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure the absorbance at a wavelength between 550 and 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Conclusion

This compound is a critical signaling molecule that governs the expression of a wide array of virulence factors and the formation of biofilms in many Gram-negative bacteria. The intricate signaling pathways it regulates, centered around LuxI/LuxR-type systems, offer promising targets for the development of novel anti-virulence therapies. By providing a comprehensive overview of the current knowledge on 3OC8-HSL, including quantitative data and detailed experimental protocols, this technical guide aims to facilitate further research into the mechanisms of bacterial communication and the development of innovative strategies to combat bacterial infections. The continued investigation into the specific interactions of 3OC8-HSL with its receptors and the downstream effects on gene expression will be crucial for the rational design of potent and specific inhibitors of quorum sensing.

References

- 1. Pyocyanin - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Analogs of the autoinducer 3-oxooctanoyl-homoserine lactone strongly inhibit activity of the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 11. Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of N-3-Oxo-octanoyl-L-homoserine lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL) is a key signaling molecule in the intricate communication system of many Gram-negative bacteria, a process known as quorum sensing.[1][2] This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[3][4][5] As a central player in bacterial communication, 3OC8-HSL and its associated signaling pathways represent a significant target for the development of novel anti-infective therapies.[6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of 3OC8-HSL, along with detailed experimental protocols for its synthesis, purification, and biological characterization.

Chemical Structure and Properties

This compound is a member of the N-acyl-homoserine lactone (AHL) family, characterized by a homoserine lactone ring linked to a fatty acyl chain.[1][2] In the case of 3OC8-HSL, the acyl chain is an eight-carbon chain with a ketone group at the third carbon position.

Synonyms: 3-oxo-C8-HSL, N-(β-Ketooctanoyl)-L-homoserine lactone[7]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₉NO₄ | [7] |

| Molecular Weight | 241.28 g/mol | [7] |

| CAS Number | 147795-39-9 | [7] |

| Appearance | White powder | [7] |

| Solubility | Chloroform: 50 mg/mL (clear, colorless) | [7] |

| DMSO: 30 mg/mL | [4] | |

| DMF: 30 mg/mL | [4] | |

| Storage Temperature | -20°C | [7] |

Biological Function and Signaling Pathways

Quorum Sensing in Agrobacterium tumefaciens

In the plant pathogen Agrobacterium tumefaciens, 3OC8-HSL is a key autoinducer that regulates the conjugal transfer of the Ti plasmid.[8][9] The quorum-sensing system is primarily mediated by the LuxI-type synthase, TraI, which synthesizes 3OC8-HSL, and the LuxR-type transcriptional regulator, TraR.[9]

At low cell densities, TraI produces basal levels of 3OC8-HSL. As the bacterial population increases, the extracellular concentration of 3OC8-HSL rises.[8] Upon reaching a threshold concentration, 3OC8-HSL diffuses back into the cells and binds to the TraR protein.[8] This binding event induces a conformational change in TraR, promoting its dimerization and subsequent binding to specific DNA sequences known as tra boxes in the promoter regions of target genes.[8][9] This activation leads to the transcription of the tra and trb operons, which encode the machinery for Ti plasmid conjugation.[8]

Priming of Plant Defense Responses

Recent studies have revealed that plants can perceive bacterial AHLs, including 3OC8-HSL, leading to the priming of their defense responses.[1][2] Priming is a state of enhanced defensive capacity, allowing for a faster and stronger response upon subsequent pathogen attack. 3OC8-HSL has been shown to prime resistance against both biotrophic and necrotrophic pathogens in plants like Arabidopsis thaliana by modulating the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways.[1][2]

Pre-treatment of Arabidopsis roots with 3OC8-HSL leads to an accumulation of indoleacetic acid (IAA) and the expression of auxin-responsive genes.[2] Upon subsequent infection with a necrotrophic pathogen, there is a significant increase in JA accumulation and the expression of JA synthesis and response genes.[2] This 3OC8-HSL-induced resistance is dependent on the JA pathway.[2]

Similarly, 3OC8-HSL pretreatment enhances resistance to hemibiotrophic bacteria through the SA pathway. This is characterized by an augmented burst of hydrogen peroxide, increased SA accumulation, and fortified expression of pathogenesis-related (PR) genes upon pathogen challenge.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from methods for the synthesis of similar N-acyl homoserine lactones and involves the formation of a β-keto ester from Meldrum's acid, followed by hydrolysis and amide coupling with L-homoserine lactone.

Materials:

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Octanoyl chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Methanol (B129727), anhydrous

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water, deionized

-

L-homoserine lactone hydrobromide

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Formation of Methyl 3-oxooctanoate: a. Dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. b. Add pyridine (2.0 eq) and stir for 10 minutes. c. Add octanoyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours. d. Wash the reaction mixture with 1 M HCl and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Dissolve the crude acyl Meldrum's acid in anhydrous methanol and reflux for 3 hours. f. Remove the methanol under reduced pressure to yield crude methyl 3-oxooctanoate.

-

Hydrolysis to 3-oxooctanoic acid: a. Dissolve the crude methyl 3-oxooctanoate in a mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 4 hours. c. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-oxooctanoic acid.

-

Amide Coupling: a. Dissolve 3-oxooctanoic acid (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. b. Add HOBt (1.2 eq) and EDC (1.2 eq) and stir for 15 minutes. c. Add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). d. Allow the reaction to warm to room temperature and stir for 18 hours. e. Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium chloride and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: a. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid (HPLC grade)

-

Methanol (HPLC grade) for sample reconstitution

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation: Dissolve the synthesized and column-purified 3OC8-HSL in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing 0.1% formic acid. A typical gradient could be:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the sample and monitor the chromatogram. Collect the fraction corresponding to the 3OC8-HSL peak. The purity can be assessed by the peak area relative to any impurity peaks.

Biological Activity Assay using Agrobacterium tumefaciens Reporter Strain

This protocol utilizes the Agrobacterium tumefaciens reporter strain NTL4(pZLR4), which contains a traG::lacZ fusion.[8] The expression of β-galactosidase, which cleaves a chromogenic substrate (X-gal), is dependent on the presence of an AHL, such as 3OC8-HSL.

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

AB minimal medium

-

Gentamicin (B1671437) (for antibiotic selection)

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Soft agar (AB medium with a lower agar concentration)

-

Synthesized and purified 3OC8-HSL

-

Control samples (e.g., solvent blank)

Procedure:

-

Prepare Reporter Strain: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium containing gentamicin at 28°C with shaking.

-

Prepare Assay Plates: a. Prepare AB agar plates containing X-gal. b. Prepare a soft agar overlay by mixing molten, cooled AB soft agar with the overnight culture of the reporter strain. c. Pour the soft agar overlay onto the surface of the AB agar plates and allow it to solidify.

-

Sample Application: a. Create small wells in the agar or place sterile filter paper discs on the surface. b. Add a known amount of the purified 3OC8-HSL solution to the wells or discs. Use a solvent blank as a negative control.

-

Incubation: Incubate the plates at 28°C for 24-48 hours.

-

Data Analysis: The presence of 3OC8-HSL will induce β-galactosidase activity, leading to the cleavage of X-gal and the formation of a blue halo around the well or disc. The diameter and intensity of the blue zone are indicative of the concentration and activity of the 3OC8-HSL.

Conclusion

This compound is a pivotal molecule in bacterial quorum sensing and has emerged as a significant modulator of plant-microbe interactions. A thorough understanding of its chemical properties, biological functions, and associated signaling pathways is crucial for the development of novel strategies to combat bacterial infections and enhance plant immunity. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of 3OC8-HSL, enabling further research into its multifaceted roles in microbiology and plant science.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Biochemicals - CAT N°: 10011206 [bertin-bioreagent.com]

- 6. researchgate.net [researchgate.net]

- 7. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL) Signaling in Gram-negative Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction to Quorum Sensing and N-3-Oxo-octanoyl-L-homoserine Lactone (OOHL)

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers for intraspecies communication.

These AHL signaling molecules consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length (from 4 to 18 carbons) and may feature substitutions, such as a hydroxyl or oxo group at the third carbon position. These structural variations provide specificity to the signaling systems.

This guide focuses on a specific AHL, This compound (OOHL or 3-oxo-C8-HSL) . This molecule is a key signaling component in several Gram-negative bacteria, notably in the regulation of plasmid transfer in Agrobacterium tumefaciens and virulence in pathogens like Yersinia ruckeri. Understanding the intricacies of the OOHL signaling pathway, from its enzymatic synthesis to its impact on gene regulation, is crucial for developing novel strategies to combat bacterial pathogenesis and manipulate microbial behaviors.

The OOHL Signaling Pathway: Synthesis and Perception

The canonical OOHL signaling circuit is centered around two key proteins: a LuxI-type synthase that produces OOHL and a LuxR-type transcriptional regulator that detects it and modulates gene expression.

Biosynthesis of OOHL

OOHL is synthesized by a LuxI-family synthase, such as TraI in Agrobacterium tumefaciens. These enzymes catalyze the ligation of two primary substrates:

-

S-adenosylmethionine (SAM): This molecule serves as the donor for the homoserine lactone ring.

-

An acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA): For OOHL, this is typically 3-oxooctanoyl-ACP or 3-oxooctanoyl-CoA, which provides the characteristic 8-carbon acyl side chain with an oxo group at the third carbon.

The synthesis is a two-step reaction involving the acylation of SAM followed by an intramolecular lactonization, which releases the OOHL molecule. At low cell densities, the synthase is expressed at a basal level, leading to a slow accumulation of OOHL in the environment. As the bacterial population increases, the extracellular concentration of OOHL rises.

OOHL Perception and Signal Transduction

Once OOHL reaches a critical threshold concentration, it diffuses across the bacterial membrane and binds to its cognate cytoplasmic receptor, a LuxR-type protein (e.g., TraR). LuxR-type proteins typically have two distinct domains:

-

An N-terminal ligand-binding domain: This domain is responsible for specifically recognizing and binding OOHL.

-

A C-terminal DNA-binding domain: This domain contains a helix-turn-helix motif that facilitates binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.

In the absence of OOHL, most LuxR-type proteins are unstable and prone to proteolytic degradation. The binding of OOHL induces a conformational change that stabilizes the protein, promotes its dimerization (or oligomerization), and enables it to bind to its target DNA sequences. This LuxR-OOHL complex then acts as a transcriptional activator, recruiting RNA polymerase to the promoter and initiating the transcription of downstream genes.

A common feature of these systems is a positive feedback loop , where one of the primary targets of the LuxR-OOHL complex is the luxI homolog gene itself. This autoinduction rapidly amplifies the production of OOHL, leading to a synchronized, population-wide change in gene expression.

Quantitative Data in OOHL Signaling

The precise regulation of quorum sensing systems is highly dependent on the concentrations of signaling molecules and the binding affinities of these molecules to their receptors.

| Parameter | Bacterium / System | Value | Reference |

| Activation Threshold | Agrobacterium tumefaciens (TraR-based biosensor) | 3.0 nM | |

| Activation Concentration | Agrobacterium tumefaciens (in situ TraR activation) | 25 nM | |

| Effect on Biofilm Growth | Pseudomonas aeruginosa | > 10⁻⁷ g/L (~0.4 nM) |

Note: Further research is required to populate this table with more comprehensive data, including specific Kd values for OOHL-receptor interactions and the kinetic parameters (Km, kcat) of various OOHL synthases.

Key Biological Roles of OOHL Signaling

OOHL-mediated quorum sensing regulates a variety of biological functions, which are often critical for the bacteria's survival, adaptation, and interaction with their environment or host.

-

Agrobacterium tumefaciens : In this plant pathogen, the TraI/TraR system, which utilizes OOHL, is the master regulator of the conjugal transfer of the tumor-inducing (Ti) plasmid. At high cell densities, OOHL accumulates, activating TraR to induce the expression of the tra genes required for plasmid conjugation.

-

Yersinia ruckeri : This fish pathogen is a known producer of OOHL. While the precise regulatory network is still under investigation, it is believed that OOHL signaling is involved in the expression of virulence factors that contribute to enteric redmouth disease in salmonids.

-

Plant Interactions : Beyond pathogenesis, OOHL has been shown to influence plant physiology. Pretreatment of Arabidopsis thaliana with OOHL can prime the plant's defense responses against bacterial pathogens, a process dependent on the salicylic (B10762653) acid signaling pathway.

Experimental Protocols for Studying OOHL Signaling

Investigating OOHL signaling requires a combination of techniques to detect, quantify, and assess the biological activity of this molecule.

Extraction of AHLs from Bacterial Supernatant

This protocol describes a general method for extracting AHLs, including OOHL, from bacterial culture media for subsequent analysis.

-

Culture Growth: Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density (typically stationary phase for maximal AHL production).

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the cell-free supernatant into a fresh tube. For quantitative analysis, it is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining cells or debris.

-

Liquid-Liquid Extraction:

-